1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide
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Overview
Description
1-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a wide range of reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide typically involves multi-step reactions. One common method starts with the preparation of the imidazole and pyrazole precursors. The imidazole ring can be synthesized through the cyclization of amido-nitriles, while the pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as sulfonation, methylation, and coupling reactions under controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .
Scientific Research Applications
1-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The imidazole and pyrazole rings can bind to metal ions or active sites of enzymes, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
2-Methylimidazole: Shares the imidazole ring but lacks the pyrazole and sulfonamide groups.
1-Benzyl-2-methylimidazole: Similar imidazole structure with a benzyl group instead of the pyrazole-sulfonamide moiety.
Uniqueness: 1-Methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide is unique due to its combined imidazole and pyrazole rings, along with the sulfonamide group. This combination provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2S/c1-9-11-3-5-15(9)6-4-13-18(16,17)10-7-12-14(2)8-10/h3,5,7-8,13H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIISWELCANPUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNS(=O)(=O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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